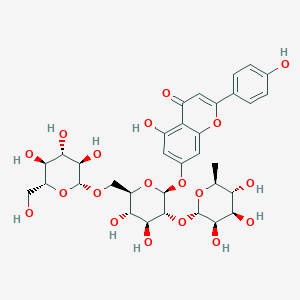

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDILLGIDKLW-KDGNLIIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Occurrence and Biological Distribution

Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside has been identified in a select number of plant species, primarily within the Lonicera genus, commonly known as honeysuckle. Research has confirmed its presence in Lonicera gracilipes var. glandulosa and the herbs of Lonicera japonica Thunb. biocrick.comchemfaces.comaobious.comglpbio.com. One source has also indicated its potential presence in Apium graveolens L., or celery.

The identification of this compound has been achieved through various analytical techniques, including high-speed counter-current chromatography (HSCCC) and nuclear magnetic resonance (NMR) spectroscopy, which are instrumental in separating and elucidating the structures of complex natural products from plant extracts biocrick.comnih.gov.

Table 1: Documented Botanical Sources of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

| Botanical Name | Common Name | Family |

| Lonicera gracilipes var. glandulosa | Honeysuckle | Caprifoliaceae |

| Lonicera japonica Thunb. | Japanese Honeysuckle | Caprifoliaceae |

| Apium graveolens L. | Celery | Apiaceae |

Distribution Within Plant Tissues and Organs

Current research findings indicate that the accumulation of Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside is not uniformly distributed throughout the plant. The primary concentration of this flavonoid glycoside has been found in the aerial parts of the plants.

Specifically, studies have successfully isolated Apigenin 7-O-(2G-rhamnosyl)gentiobioside from the leaves of Lonicera gracilipes var. glandulosa biocrick.compharm.or.jp. In the case of Lonicera japonica, the compound has been extracted from the herbs of the plant, a term that generally refers to the leaves and stems chemfaces.com. The presence of this and other flavonoid glycosides in the leaves suggests a potential role in the plant's defense mechanisms and interaction with its environment nih.govfrontiersin.org.

While Apium graveolens has been mentioned as a source, specific details regarding the distribution of this compound within its tissues (e.g., leaves, petioles, roots) are not available in the reviewed literature. Metabolomic studies on celery have identified other apigenin derivatives in various parts of the plant, particularly in the petioles, but not this specific glycoside nih.govbohrium.com.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Elucidation of Flavonoid Biosynthesis Precursors

The journey to synthesizing Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside begins with the general phenylpropanoid pathway, a central route in plant metabolism for producing a wide array of phenolic compounds. The foundational precursors for the apigenin aglycone are L-phenylalanine and malonyl-CoA. wikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.gov

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. researchgate.net

Cinnamate 4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce p-coumaric acid. researchgate.net

4-Coumarate:CoA ligase (4CL) : Finally, 4-coumaroyl-CoA is formed by the ligation of coenzyme A to p-coumaric acid. researchgate.net

Concurrently, malonyl-CoA is synthesized from acetyl-CoA, a central molecule in primary metabolism, through the action of acetyl-CoA carboxylase. nih.gov

The convergence of these two pathways marks the entry into flavonoid-specific biosynthesis. Chalcone (B49325) synthase (CHS), a pivotal and often rate-limiting enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. wikipedia.orgnih.gov This chalcone is then stereospecifically isomerized by chalcone isomerase (CHI) to yield the flavanone (B1672756) (2S)-naringenin. wikipedia.orgresearchgate.net The final step in the formation of the apigenin aglycone is the creation of a double bond in the C-ring of naringenin, a reaction catalyzed by flavone (B191248) synthase (FNS). frontiersin.org

Table 1: Key Enzymes in Apigenin Aglycone Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavone synthase | FNS | Converts naringenin to apigenin. |

Identification and Characterization of Glycosyltransferases Involved in Glycosylation

The conversion of the apigenin aglycone into the complex trisaccharide, Apigenin 7-O-(2G-rhamnosyl)gentiobioside, is a stepwise process orchestrated by a series of UDP-dependent glycosyltransferases (UGTs). These enzymes exhibit remarkable specificity for both the flavonoid acceptor and the sugar donor. nih.govresearchgate.net

The glycosylation cascade proceeds as follows:

Formation of Apigenin 7-O-glucoside : The initial glycosylation event is the attachment of a glucose molecule to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a UDP-glucose:flavonoid 7-O-glucosyltransferase (F7GT) , utilizing UDP-glucose as the sugar donor. The resulting compound is commonly known as apigetrin. nih.gov

Formation of Apigenin 7-O-gentiobioside : A second glucose molecule is then added to the first glucose at the 7-position. This β-1,6 linkage is formed by a UDP-glucose:flavonoid 7-O-glucoside 6"-O-glucosyltransferase , creating the gentiobioside disaccharide.

Formation of this compound : The final step involves the attachment of a rhamnose moiety to the 2"-hydroxyl group of the inner glucose of the gentiobioside. This highly specific reaction is catalyzed by a UDP-rhamnose:flavonoid 7-O-gentiobioside 2"-O-rhamnosyltransferase , with UDP-rhamnose as the sugar donor.

Specificity of Rhamnosyltransferase and Gentiobiosyltransferase Enzymes

The precision of flavonoid glycosylation is a hallmark of plant secondary metabolism, and the enzymes involved in the synthesis of this compound are no exception. nih.govnih.gov These glycosyltransferases display stringent regio- and substrate specificity, ensuring the correct assembly of the final product.

The gentiobiosyltransferase specifically recognizes apigenin 7-O-glucoside as its substrate. It will not act on the apigenin aglycone directly, nor will it typically add glucose to other hydroxyl groups on the apigenin backbone. Its regiospecificity ensures the formation of the characteristic β-1,6-glucosidic bond of gentiobiose.

The rhamnosyltransferase demonstrates even greater specificity. Its substrate is apigenin 7-O-gentiobioside, and it precisely attaches the rhamnose to the 2"-hydroxyl group of the glucose molecule directly linked to the apigenin. This specificity is crucial, as rhamnosylation at other positions would result in different flavonoid glycosides. Studies on various flavonoid rhamnosyltransferases have highlighted their strict control over the position of rhamnosylation. tandfonline.comnih.gov For instance, research on rhamnosyltransferases from Citrus species has identified enzymes that specifically catalyze the formation of 1,2-rhamnosidic linkages (neohesperidose) or 1,6-rhamnosidic linkages (rutinose), underscoring the diverse and specific nature of these enzymes. frontiersin.orgoup.com

Metabolic Flux Analysis and Regulation within Plant Systems

The biosynthesis of this compound is tightly regulated at multiple levels:

Transcriptional Regulation : The expression of genes encoding the biosynthetic enzymes (PAL, CHS, FNS, UGTs, etc.) is often coordinately regulated by transcription factors, particularly those from the MYB, bHLH, and WD40 protein families. These transcription factors can be activated by developmental cues and environmental stimuli, such as UV light and pathogen attack, thereby increasing the metabolic flux towards flavonoid production. nih.gov

Feedback Inhibition : The pathway can be subject to feedback inhibition, where downstream products inhibit the activity of upstream enzymes. This mechanism helps to maintain metabolic homeostasis and prevent the over-accumulation of certain compounds.

Genetic Engineering Approaches for Enhanced Production in Model Organisms or Cell Cultures

The low natural abundance of many complex flavonoids, including this compound, has spurred interest in developing biotechnological production platforms. mdpi.comnih.gov Metabolic engineering offers promising strategies to enhance the yield of this compound in both microbial and plant-based systems.

Model Organisms:

Escherichia coli : This bacterium is a popular host for heterologous production of flavonoids due to its rapid growth and well-characterized genetics. nih.govasm.org To produce the apigenin aglycone, the genes for PAL, C4H, 4CL, CHS, and FNS are introduced. jmb.or.krjmb.or.kr Further engineering is required to ensure a sufficient supply of malonyl-CoA, which is often a limiting precursor. nih.govasm.org For the glycosylation steps, the genes encoding the specific UGTs must be sequentially expressed. Additionally, pathways for the synthesis of the sugar donors, UDP-glucose and UDP-rhamnose, may need to be introduced or upregulated. rsc.org

Saccharomyces cerevisiae (Yeast) : As a eukaryotic host, yeast can be advantageous for expressing plant enzymes, particularly cytochrome P450s like FNS, which may not fold correctly in E. coli. oup.comgoogle.com The general strategy is similar: reconstruction of the apigenin biosynthetic pathway followed by the introduction of the necessary glycosyltransferases. researchgate.net

Plant Cell Cultures:

Elicitation and Precursor Feeding : The productivity of plant cell suspension cultures can be enhanced by optimizing culture conditions and by adding elicitors (e.g., methyl jasmonate) or pathway precursors to stimulate flavonoid biosynthesis.

Genetic Modification : Overexpression of key regulatory genes (e.g., transcription factors) or specific structural genes, such as the rate-limiting enzymes or the specific UGTs, can significantly increase the accumulation of the desired flavonoid glycoside.

Table 2: Genetic Engineering Strategies for Enhanced Production

| Host Organism | Approach | Key Considerations |

| Escherichia coli | Heterologous expression of biosynthetic pathway genes. | Codon optimization, precursor supply (malonyl-CoA), expression of P450 reductases, synthesis of UDP-sugars. |

| Saccharomyces cerevisiae | Heterologous expression of biosynthetic pathway genes. | Eukaryotic expression system, suitable for P450 enzymes, engineering of precursor pathways. |

| Plant Cell Cultures | Overexpression of regulatory or structural genes. | Stable transformation, optimization of culture conditions, elicitation strategies. |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Preclinical Models

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of chronic diseases. mdpi.com Flavonoids are well-known for their antioxidant properties, which enable them to mitigate oxidative stress. biosynth.com

Radical Scavenging Efficacy (e.g., DPPH, NO radical scavenging)

Another related compound, apigenin-7-O-β-D-glucuronide methyl ester, showed dose-dependent DPPH free radical scavenging activity, with an IC50 value of 36.38 µg/ml. researchgate.net At a concentration of 100 µg/ml, it exhibited 83.26% inhibition. researchgate.net Furthermore, apigenin-7-O-β-D-glucuronide has been shown to suppress nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophage cells in a dose-dependent manner. nih.gov

Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) Assessment

Specific data from FRAP and CUPRAC assays for Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside are not currently documented in published research. These assays are crucial for evaluating a compound's ability to donate electrons and reduce oxidized intermediates. The antioxidant activity of flavonoids is often attributed to their chemical structure, and further studies are needed to determine the FRAP and CUPRAC values for this specific apigenin glycoside.

Attenuation of Lipid Peroxidation and Reactive Oxygen Species (ROS) Levels

While direct evidence for Apigenin 7-O-(2G-rhamnosyl)gentiobioside is pending, its aglycone, apigenin, has been shown to effectively reduce lipid peroxidation. nih.gov Apigenin also demonstrates the ability to scavenge reactive oxygen species (ROS), which are key contributors to cellular damage. medkoo.com For example, apigenin can mitigate hydrogen peroxide (H2O2)-induced oxidative damage. nih.gov The glycoside form, this compound, is presumed to possess antioxidant properties that could contribute to the reduction of oxidative stress by scavenging reactive oxygen species. biosynth.com

Anti-inflammatory Properties and Immunomodulation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Flavonoids, including apigenin and its derivatives, are recognized for their anti-inflammatory potential. mdpi.comnih.gov

Inhibition of Pro-inflammatory Mediator Production (e.g., Prostaglandin E2 (PGE2))

Prostaglandin E2 (PGE2) is a key mediator of inflammation. nih.gov Studies on apigenin-7-O-β-D-glucuronide have shown its ability to suppress the release of PGE2 in LPS-stimulated macrophages in a dose-dependent fashion. nih.gov This suggests that apigenin glycosides can play a role in modulating inflammatory pathways.

Modulation of Cyclooxygenase (COX) Isozyme Activity (e.g., COX-1, COX-2)

The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of prostaglandins (B1171923) at sites of inflammation. Apigenin has been reported to downregulate the expression of COX-2, thereby reducing inflammation. nih.gov Furthermore, apigenin-7-O-β-D-glucuronide has been shown to suppress the LPS-induced mRNA expression of COX-2 in macrophages. nih.gov Another related glycoside, apigenin-7-glycoside, is also known to inhibit COX-2 secretion. nih.gov

Effects on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK/ERK)

While direct research on the specific effects of this compound on inflammatory signaling pathways is limited, studies on its close relative, apigenin-7-glycoside (AP7Glu), provide significant insights. AP7Glu has been shown to possess anti-inflammatory activities by inhibiting the secretion of pro-inflammatory proteins. nih.govnih.gov This inhibition is linked to the modulation of key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

In a model of lipopolysaccharide (LPS)-induced acute lung injury, AP7Glu demonstrated a significant anti-inflammatory effect. nih.gov The study revealed that AP7Glu could suppress the phosphorylation of MAPK, a critical step in the activation of this pathway, thereby reducing the inflammatory response. nih.gov The MAPK/ERK pathway is a crucial intracellular system that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. spandidos-publications.com Apigenin itself has been shown to modulate the MAPK/ERK signaling cascade by affecting the expression of key proteins like Akt, ERK, and NF-κB. nih.gov Furthermore, apigenin has been observed to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov These findings suggest that the anti-inflammatory properties of apigenin and its glycosides are mediated, at least in part, through the suppression of the NF-κB and MAPK/ERK signaling pathways.

Cellular Regulatory Mechanisms (Based on Related Apigenin Derivatives)

The cellular regulatory mechanisms of this compound are largely inferred from studies on its aglycone, apigenin, and other derivatives, which have been extensively investigated for their anti-cancer properties.

Impact on Cell Cycle Progression and Checkpoints (G1, G2/M phases)

Apigenin has been consistently shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov In pancreatic and prostate cancer cells, for instance, apigenin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. nih.govnih.gov This arrest is associated with a reduction in the levels of key proteins required for the G2/M transition, including cyclin A, cyclin B, and the phosphorylated forms of cdc2 and cdc25. nih.gov Further investigation in prostate cancer cells has specified that apigenin impedes progression through the G2 phase rather than the M phase. nih.gov

Some studies also report that apigenin can induce cell cycle arrest at the G1 phase in other cell types. nih.gov The ability of apigenin to halt the cell cycle at these critical checkpoints prevents the uncontrolled proliferation of abnormal cells. nih.govnih.gov

Induction of Programmed Cell Death Modalities (e.g., Apoptosis, Autophagy, Ferroptosis, Necroptosis, Anoikis)

Apigenin and its derivatives are known to trigger various forms of programmed cell death in cancer cells, a key mechanism for their anti-tumor activity. nih.govnih.govnih.gov

Apoptosis , or programmed cell death, is the most well-documented mechanism. Apigenin has been shown to induce apoptosis in a wide range of cancer cells, including those of the breast, colon, liver, lung, melanoma, and prostate. spandidos-publications.comnih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For example, in melanoma cells, apigenin treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately resulting in apoptosis. spandidos-publications.com

Autophagy , a cellular self-digestion process, can also be modulated by apigenin. In some contexts, apigenin induces autophagy, which can contribute to its anti-cancer effects. nih.govnih.gov

More recently, novel cell death mechanisms like ferroptosis and necroptosis have been implicated in apigenin's activity. nih.gov Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.

Anoikis , a type of apoptosis that occurs when cells detach from the extracellular matrix, is another mode of cell death that can be influenced by apigenin. nih.gov

The specific modality of cell death induced by apigenin appears to be dependent on the cancer type and the cellular microenvironment. nih.gov

Regulation of Key Intracellular Signaling Pathways (e.g., JAK/STAT, PI3K/Akt/mTOR, Wnt/β-catenin)

Apigenin exerts its influence on cell fate by modulating several key intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov

The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a major target of apigenin. nih.govmdpi.com Apigenin has been shown to inhibit this pathway, leading to the suppression of tumor growth and the induction of apoptosis. mdpi.com It can block the phosphorylation of Akt, a key kinase in this pathway, thereby inhibiting downstream signaling. nih.gov

The Wnt/β-catenin signaling pathway , which plays a crucial role in development and tissue homeostasis, is also modulated by apigenin. nih.gov In colorectal cancer, for instance, apigenin can block the Wnt/β-catenin pathway, leading to a decrease in the expression of target genes that promote cell proliferation. nih.gov

The JAK/STAT pathway , another important signaling cascade involved in cell growth and differentiation, is also affected by apigenin. nih.gov

Specific Mechanistic Insights (e.g., ATF3/SLC7A11 pathway in ferroptosis regulation)

While specific mechanistic insights for this compound are yet to be elucidated, studies on related compounds are beginning to uncover detailed molecular actions. For example, the regulation of ferroptosis by certain compounds has been linked to the activating transcription factor 3 (ATF3) and the solute carrier family 7 member 11 (SLC7A11) pathway. While direct evidence for this specific apigenin derivative is lacking, this highlights a potential area for future investigation into its precise mechanisms of action.

Receptor and Enzyme Interactions through Molecular Docking Studies

Currently, there is a lack of specific molecular docking studies for this compound in the published literature. However, molecular docking studies on its aglycone, apigenin, have provided valuable insights into its potential interactions with various protein targets. scienceopen.comnih.govmdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (like a flavonoid) and a receptor (such as a protein). nih.gov These studies have shown that apigenin can bind to a wide range of proteins with high affinity, suggesting its potential to inhibit their function. nih.gov

For example, molecular docking analyses have demonstrated that apigenin has a high binding energy for p38 mitogen-activated protein kinases, which are involved in inflammatory responses. nih.gov It has also shown strong binding potential to proteins involved in cancer development, such as those in the PI3K/Akt pathway. nih.gov These in silico findings support the experimental observations of apigenin's biological activities and provide a basis for understanding how it might interact with cellular machinery at a molecular level. The large glycosidic moiety of this compound would significantly influence its binding properties compared to apigenin, and dedicated docking studies are needed to understand its specific receptor and enzyme interactions.

Table of Research Findings on Apigenin and its Derivatives

| Category | Finding | Compound Studied | Reference(s) |

|---|---|---|---|

| Inflammatory Signaling | Inhibits NF-κB and MAPK pathways. | Apigenin-7-glycoside | nih.gov, nih.gov |

| Downregulates COX-2 expression. | Apigenin | nih.gov | |

| Cell Cycle Regulation | Induces G2/M phase arrest. | Apigenin | nih.gov, nih.gov |

| Reduces levels of cyclin A, cyclin B, cdc2, and cdc25. | Apigenin | nih.gov | |

| Programmed Cell Death | Induces apoptosis via caspase activation. | Apigenin | nih.gov |

| Modulates autophagy. | Apigenin | nih.gov, nih.gov | |

| Implicated in inducing ferroptosis and necroptosis. | Apigenin | nih.gov | |

| Intracellular Signaling | Inhibits the PI3K/Akt/mTOR pathway. | Apigenin | nih.gov, mdpi.com |

| Blocks the Wnt/β-catenin pathway. | Apigenin | nih.gov | |

| Modulates the JAK/STAT pathway. | Apigenin | nih.gov | |

| Molecular Docking | High binding energy to p38 MAPK. | Apigenin | nih.gov |

Exploratory Research into Other Bioactivities (e.g., Antiparasitic potential based on related compounds)

Direct experimental evidence detailing the biological activities of this compound is not extensively available in current scientific literature. However, the known bioactivities of its aglycone, apigenin, and structurally similar flavonoid glycosides offer a basis for preliminary exploration into its potential. The biological effects of flavonoids can be influenced by their glycosylation patterns, which affect their solubility, stability, and bioavailability. nih.gov

Antiparasitic Potential

Research into the parent compound, apigenin, and its simpler glycosides has revealed notable antiparasitic properties. These findings suggest that this compound could also exhibit similar activities.

Studies have demonstrated the efficacy of apigenin against various parasites. For instance, apigenin has shown activity against Leishmania infantum, the causative agent of visceral leishmaniasis. In vitro studies revealed that apigenin inhibited the proliferation of L. infantum promastigotes and was also effective against intracellular amastigotes in infected macrophages. frontiersin.org In a murine model of visceral leishmaniasis, oral administration of apigenin led to a significant reduction in the parasite load in the liver. frontiersin.org

Furthermore, apigenin has been investigated for its antimalarial properties. researchgate.net Its mechanisms of action are thought to include the inhibition of protein kinases essential for the parasite's survival and acting as an antioxidant. researchgate.net The antiparasitic activity of apigenin and its derivatives is a growing area of research, with studies indicating its potential against a range of pathogenic protozoa. nih.gov

The antiparasitic effects of other apigenin glycosides have also been reported. For example, apigenin-7-O-glucoside, when tested in combination with the conventional drug pyrimethamine, showed an additive inhibitory effect on the growth of Toxoplasma gondii in vitro. nih.gov This highlights that the glycosidic form of apigenin can retain and potentially modulate its antiparasitic activity.

While these findings are promising, it is crucial to note that they are based on related compounds. The specific antiparasitic profile of this compound remains to be elucidated through direct experimental investigation.

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparison with Aglycone Apigenin (B1666066) and Other Apigenin Glycosides

The biological activities of apigenin are significantly modulated by the attachment of sugar moieties at various positions. This glycosylation can alter the compound's solubility, bioavailability, and interaction with cellular targets. nih.govresearchgate.net

In general, the aglycone form of a flavonoid, such as apigenin, tends to exhibit stronger antioxidant activity in vitro compared to its glycosidic forms. tandfonline.com This is often attributed to the direct availability of the hydroxyl groups which are crucial for radical scavenging. The addition of a sugar molecule can sterically hinder these groups, thereby reducing their antioxidant capacity. mdpi.com However, glycosylation can enhance other biological properties and improve in vivo efficacy. researchgate.net

Apigenin-7-O-glucoside

Also known as cosmosiin, apigenin-7-O-glucoside is a common and well-studied apigenin glycoside. mdpi.com Studies comparing apigenin-7-O-glucoside with its aglycone, apigenin, have yielded mixed results depending on the biological activity being assessed.

For instance, in terms of anticandidal and cytotoxic activities, apigenin-7-O-glucoside has been shown to be more potent than apigenin. nih.govexcli.de It required a lower concentration to inhibit the growth of Candida species and to induce cell death in HCT116 colon cancer cells. nih.govexcli.de Conversely, some research indicates that the aglycone apigenin has stronger antioxidant properties. tandfonline.com The presence of the glucose moiety at the 7-position can influence the molecule's ability to donate a hydrogen atom, a key mechanism of antioxidant action.

In terms of anti-inflammatory effects, apigenin-7-O-glucoside has demonstrated significant activity. It has been shown to inhibit the production of pro-inflammatory mediators. mdpi.comnih.govresearchgate.net

Apigenin-7-O-gentiobioside

Apigenin-7-O-gentiobioside features a disaccharide, gentiobiose, attached at the 7-position of the apigenin core. The presence of this larger sugar unit can further influence the molecule's properties compared to a monosaccharide like glucose. While specific comparative studies on the biological activities of apigenin-7-O-gentiobioside are less common, general principles of flavonoid glycosylation suggest that the increased size and hydrophilicity of the gentiobiosyl moiety could impact its absorption and interaction with enzymes and receptors.

Apigenin-7-O-neohesperidoside

Also known as rhoifolin (B190594), this glycoside has a neohesperidose sugar attached at the 7-position. mdpi.com Research has highlighted its anti-inflammatory and antioxidant properties. mdpi.com One study demonstrated that rhoifolin could reduce carrageenan-induced paw edema in rats, indicating in vivo anti-inflammatory activity. mdpi.com Like other glycosides, its activity is attributed to the apigenin backbone, but the neohesperidose moiety modifies its pharmacokinetic profile.

Apigenin-7-O-sophoroside

This compound contains the disaccharide sophorose. The nature of the linkage between the two sugar units in sophorose (β-1,2) differs from that in gentiobiose (β-1,6), which can lead to different enzymatic cleavage in vivo and thus, different bioavailability and metabolic fate.

Apigenin 7-diglucuronide

This derivative of apigenin has been noted for its anti-inflammatory and antioxidant activities. It has been shown to protect retinal cells from light-induced degeneration by inhibiting oxidative stress and inflammation. tandfonline.com The presence of two glucuronic acid moieties significantly increases the water solubility of the compound.

Comparison with Structurally Related Flavonoids (e.g., Luteolin (B72000) Glycosides, Cosmosiin)

A comparison with other flavonoid glycosides, such as those of luteolin, provides further insight into the structure-activity relationships. Luteolin differs from apigenin by having an additional hydroxyl group on the B-ring. This seemingly minor structural change can have a significant impact on biological activity.

A study comparing apigenin-7-O-glucoside and luteolin-7-O-glucoside found that both compounds exhibited antibacterial activity, particularly against Gram-positive bacteria. mdpi.com However, luteolin-7-O-glucoside showed a more significant inhibitory effect against acetylcholinesterase, an enzyme relevant to neurodegenerative diseases. mdpi.com This suggests that the additional hydroxyl group on the B-ring of luteolin contributes to this specific inhibitory activity.

Generally, flavonoids with a greater number of hydroxyl groups, such as luteolin, tend to show higher antioxidant activity than their counterparts with fewer hydroxyl groups, like apigenin. mdpi.com This is because the hydroxyl groups are the primary sites for radical scavenging. Consequently, luteolin and its glycosides often exhibit stronger antioxidant effects than apigenin and its corresponding glycosides. mdpi.com

Cosmosiin, being apigenin-7-O-glucoside, serves as a direct point of comparison within the apigenin glycoside family and has been discussed in section 6.1.1.

Comparative Biological Activities of Apigenin and its Glycosides

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticandidal Activity | Acetylcholinesterase Inhibition |

|---|---|---|---|---|

| Apigenin | Generally higher than glycosides in vitro tandfonline.com | Potent nih.gov | Less potent than Apigenin-7-O-glucoside nih.govexcli.de | - |

| Apigenin-7-O-glucoside | Lower than aglycone in vitro tandfonline.com | Significant mdpi.comnih.govresearchgate.net | More potent than apigenin nih.govexcli.de | Weaker than Luteolin-7-O-glucoside mdpi.com |

| Apigenin-7-O-neohesperidoside | Reported antioxidant activity mdpi.com | Demonstrated in vivo activity mdpi.com | - | - |

| Apigenin 7-diglucuronide | Demonstrated antioxidant activity tandfonline.com | Demonstrated anti-inflammatory activity tandfonline.com | - | - |

| Luteolin-7-O-glucoside | - | - | - | More potent than Apigenin-7-O-glucoside mdpi.com |

Data is based on available research and general principles of flavonoid activity. Direct comparative studies for all compounds across all activities are not always available.

Elucidation of the Role of Glycosylation Pattern in Biological Efficacy

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a critical determinant of a flavonoid's physicochemical properties and, consequently, its biological activity. Modifications in the chemical structure, such as the type, number, and position of sugar molecules, can lead to significant differences in the biological effects of flavonoids like apigenin. mdpi.com In the case of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, the aglycone apigenin is attached to a complex trisaccharide (a three-sugar chain) at the 7-hydroxyl position. This specific glycosylation pattern dictates its solubility, stability, and bioavailability. nih.gov

Generally, glycosylation enhances the water solubility and stability of flavonoids, which are often poorly soluble in aqueous environments. nih.gov This increased solubility can affect how the compound is absorbed and distributed in biological systems. The initial step in the absorption of many flavonoid glycosides involves their hydrolysis by intestinal enzymes, such as β-glucosidases, to release the aglycone, apigenin. caldic.com This deglycosylation is often considered a crucial step for absorption and subsequent systemic activity. nih.govcaldic.com

However, the relationship between glycosylation and biological efficacy is not straightforward. While the aglycone is often considered more bioactive in certain assays, some studies demonstrate that specific glycosides can exhibit superior potency. For instance, Apigenin-7-O-glucoside has been shown to have more potent antifungal and cytotoxic activity compared to its aglycone, apigenin. nih.gov It was also found to be more effective at inducing apoptosis in HCT116 colon cancer cells at lower concentrations than apigenin. nih.gov In another study, Apigenin-7-glucoside demonstrated significant anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS). researchgate.net

Table 1: Comparative Biological Activity of Apigenin and its Glycosides

| Compound | Glycosylation Pattern | Observed Biological Efficacy | Reference |

|---|---|---|---|

| Apigenin | Aglycone (no sugar) | Effective anti-inflammatory, antioxidant, and anti-proliferative agent. Inhibits α-glucosidase. | nih.govresearchgate.net |

| Apigenin-7-O-glucoside | Monosaccharide at C7 position | More potent antifungal and cytotoxic activity on HCT116 cells than apigenin. Potent anti-inflammatory activity. | nih.govnih.gov |

| This compound | Trisaccharide at C7 position | Isolated from Lonicera gracilipes var. glandulosa and Eleutherococcus sessiliflorus; specific comparative efficacy data is limited. | glpbio.comcaymanchem.com |

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The biological effects of flavonoids can be significantly altered when they are co-administered with other compounds. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is reduced.

Research into the interactive effects of apigenin and its glycosides has revealed several instances of synergy. The aglycone, apigenin, has been shown to act synergistically with various anti-tumor drugs, enhancing their efficacy. nih.govcaldic.com For example, studies have demonstrated a synergistic effect between apigenin and myricetin (B1677590) in inhibiting α-glucosidase at low concentrations. researchgate.net In cancer research, combining apigenin with quercetin (B1663063) was found to effectively inhibit melanoma cell growth and reduce lung metastatic colonies in mice. nih.gov

While direct studies on the synergistic or antagonistic interactions of this compound are not extensively documented, research on simpler apigenin glycosides provides valuable insights. For instance, a study on Apigenin-7-O-glucoside suggested that its combined use with Trolox (a vitamin E analog) might promote its antioxidative and anti-inflammatory efficacy. nih.gov This suggests that the glycosylated forms of apigenin retain the ability to interact beneficially with other bioactive molecules.

The nature of these interactions—whether synergistic, additive, or antagonistic—can be dose-dependent. The combination of myricetin and apigenin, which is synergistic at low concentrations, can become additive or even antagonistic at higher concentrations. researchgate.net The complex glycosylation of this compound could potentially influence its interactive properties, possibly by altering its binding affinity to target proteins or by affecting the pharmacokinetics of the co-administered compound. Further research is necessary to elucidate the specific interaction profile of this complex glycoside with other phytochemicals and therapeutic drugs.

Table 2: Documented Interactions of Apigenin and its Derivatives with Other Compounds

| Compound | Interacting Compound | Type of Interaction | Observed Outcome | Reference |

|---|---|---|---|---|

| Apigenin | Myricetin | Synergistic (at low concentrations) | Enhanced inhibition of α-glucosidase. | researchgate.net |

| Apigenin | Quercetin | Synergistic | Inhibited melanoma growth and reduced lung metastases. | nih.gov |

| Apigenin | Paclitaxel | Synergistic | Increased oral bioavailability of paclitaxel. | nih.govbohrium.com |

| Apigenin-7-O-glucoside | Trolox | Potentially Synergistic | Suggested to promote antioxidative and anti-inflammatory efficacy. | nih.gov |

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Deeper Mechanistic Understanding

The biological properties of flavonoids are profoundly influenced by glycosylation, which affects their solubility, stability, and bioavailability. sci-hub.senih.gov While the aglycone apigenin (B1666066) is known for its anti-inflammatory, antioxidant, and anti-carcinogenic effects, the large rhamnosyl-gentiobioside moiety of Apigenin 7-O-(2G-rhamnosyl)gentiobioside likely modulates these activities in unique ways. nih.gov

Future research must prioritize a systematic investigation into the bioactivities of this specific glycoside. Comparative studies are essential, evaluating its efficacy directly against its aglycone, apigenin, and simpler glycosides like apigenin-7-O-glucoside. researchgate.net Such studies could reveal whether the complex sugar chain enhances or diminishes certain effects. For instance, while some apigenin glycosides show lower in vitro activity than apigenin, they may exhibit superior performance in vivo due to improved pharmacokinetics. sci-hub.senih.gov

Key research areas include:

Antioxidant Potential: Quantifying its ability to scavenge free radicals and mitigate oxidative stress.

Anti-inflammatory Action: Investigating its influence on inflammatory pathways, such as the inhibition of nitric oxide production in macrophage cell lines. nih.gov

Anticancer Properties: Screening its cytotoxic effects against various cancer cell lines and exploring its mechanisms of action, such as the induction of apoptosis.

Enzyme Inhibition: Assessing its inhibitory potential against enzymes like tyrosinase or acetylcholinesterase, where the structure of the glycoside can significantly impact activity. mdpi.com

A deeper mechanistic understanding will require molecular docking studies to predict how this large molecule interacts with biological targets, providing insights that can guide further functional assays. mdpi.com

Development of Advanced Analytical Platforms for In Situ and Trace Analysis

To fully understand the compound's pharmacokinetics, biological roles, and distribution within plant tissues, the development of highly sensitive and specific analytical methods is crucial. Currently, the gold standard for analyzing complex flavonoid glycosides is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS). mdpi.comnih.gov

Future analytical research should focus on:

Validated Quantification Methods: Establishing robust UPLC-MS/MS methods for the precise quantification of this compound in complex matrices such as plant extracts, plasma, and tissues. This is fundamental for pharmacokinetic studies and for the standardization of herbal products.

Trace Analysis: Optimizing methods to detect the compound at very low concentrations. This is particularly important for metabolic studies where the compound and its breakdown products may be present in minute amounts.

In Situ Imaging: Exploring advanced techniques like mass spectrometry imaging (MSI) to visualize the precise localization of the compound within plant tissues (e.g., leaves, flowers). This would provide invaluable information for understanding its physiological and ecological functions.

These advanced platforms will be indispensable for quality control, ensuring the consistency and potency of any future products derived from plants containing this compound. jabonline.in

Sustainable Production through In Vitro Plant Cell Culture or Biotechnological Approaches

Relying on the extraction from wild or cultivated plants presents challenges related to environmental variability, low yields, and sustainability. frontiersin.orgnih.gov Modern biotechnology offers promising alternatives for the consistent and scalable production of this compound.

Two primary avenues for future research are:

In Vitro Plant Cell Factories: Establishing and optimizing cell suspension cultures from a source plant, such as Lonicera japonica, offers a controlled environment for production. frontiersin.orgnih.gov Research should focus on selecting high-yielding cell lines, optimizing culture media and growth conditions (e.g., light, temperature), and using elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid) to stimulate the biosynthesis and accumulation of the target compound. phcog.comresearchgate.net

Metabolic Engineering and Synthetic Biology: This approach involves transferring the genetic machinery for compound synthesis into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). researchgate.netmdpi.com A critical step is the identification and characterization of the specific enzymes, particularly the glycosyltransferases (UGTs), responsible for attaching the complex sugar chain to the apigenin backbone. sci-hub.seoup.com Once identified, these genes can be expressed in a microbial chassis to create a "cell factory" for large-scale, cost-effective production. researchgate.net

These biotechnological strategies can provide a stable, sustainable supply of the pure compound for pharmacological research and potential commercialization, overcoming the limitations of agricultural production. frontiersin.orgnih.gov

Investigation of its Role in Plant-Environment Interactions and Ecological Functions

Plant secondary metabolites are not inert substances; they are key players in the plant's interaction with its environment. Flavonoids, in particular, are crucial for defense against a wide range of biotic and abiotic stresses. nih.govoup.com Given that this compound is found in Lonicera species, it likely contributes to the plant's survival and fitness. maxapress.comresearchgate.net

Future ecological research should investigate:

Defense Against Herbivores and Pathogens: Studies should measure the compound's concentration in response to insect feeding or fungal infection. nih.govresearchgate.net Flavonoids can act as feeding deterrents or as phytoalexins that inhibit pathogen growth. nih.govresearchgate.net Research has shown that flavonoid content in honeysuckle is significantly altered by fungal infections like powdery mildew. nih.gov

Response to Abiotic Stress: The role of the compound in tolerance to environmental stressors should be explored. This includes exposure to UV radiation, drought, and heavy metals. Flavonoids are known to accumulate under such conditions, where they can act as antioxidants or metal chelators to protect the plant from damage. sinica.edu.twnih.govpjoes.com

Signaling and Allelopathy: Investigating whether the compound is exuded from the roots or leaves to act as a signaling molecule to other organisms or to inhibit the growth of competing plants.

Understanding the ecological functions of this compound will provide a more complete picture of its biological significance and could inform agricultural practices for cultivating its source plants.

Integration with Systems Biology and Multi-Omics Data for Holistic Insights

To fully unravel the complexity surrounding this compound, a holistic systems biology approach is necessary. nih.gov This involves integrating data from multiple "omics" platforms to build a comprehensive model of its biosynthesis, regulation, and function within the plant. frontiersin.orgmdpi.com

Future research should leverage:

Metabolomics: To accurately profile the accumulation of the compound and related metabolites under different conditions. nih.gov

Transcriptomics (RNA-Seq): To identify the genes that are expressed in correlation with the compound's production, including the specific biosynthetic enzymes and regulatory transcription factors. frontiersin.orgresearchgate.net

Genomics: To identify the complete set of genes in the biosynthetic pathway. researchgate.net

Proteomics: To study the expression levels of the enzymes directly involved in its synthesis.

By combining these datasets, researchers can construct detailed metabolic network models. nih.govfrontiersin.org This integrated approach can accelerate the discovery of the complete biosynthetic pathway, identify the specific genes (e.g., glycosyltransferases) needed for biotechnological production, and reveal how environmental stimuli regulate its synthesis at a molecular level. frontiersin.orgnih.gov This provides a powerful, data-driven strategy to unlock the full potential of this complex natural product.

Q & A

Basic: What are the key structural features and natural sources of Apigenin 7-O-(2G-rhamnosyl)gentiobioside?

Answer:

this compound is a flavone glycoside with the molecular formula C₃₃H₄₀O₁₉ (MW: 740.67). Its structure includes an apigenin aglycone (5,7,4'-trihydroxyflavone) linked to a disaccharide moiety composed of rhamnose and gentiobiose at the 7-O position . The compound is naturally isolated from Lonicera gracilipes var. glandulosa (Caprifoliaceae family) and Lonicera japonica (honeysuckle) . Structural confirmation is typically achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Basic: What experimental protocols are recommended for handling and solubilizing this compound?

Answer:

- Solubility: The compound is soluble in polar organic solvents (DMSO, methanol, ethyl acetate) but has limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation .

- Storage: Store lyophilized powder at -20°C in a desiccator. Solutions should be prepared fresh or stored at -80°C for ≤3 months to prevent degradation .

- Handling: Centrifuge vials at 500×g before opening to ensure the compound settles at the bottom, minimizing loss .

Advanced: How can researchers optimize the extraction yield of this compound from plant material?

Answer:

- Extraction: Use methanol-water (70:30 v/v) with ultrasonication (37°C, 30–60 min) to maximize yield, leveraging the compound’s solubility in polar solvents .

- Purification: Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) or Sephadex LH-20 chromatography for glycoside enrichment .

- Validation: Monitor purity via HPLC-DAD (λ = 270 nm) and compare retention times with authenticated standards .

Advanced: What methodologies are used to study the compound’s bioactivity in neurological or metabolic disorders?

Answer:

- In vitro assays:

- Mechanistic studies: Use molecular docking to predict interactions with targets like MMP-3/9 (IC₅₀ values: 12.87–17.52 μM) .

- Dosage: Test concentrations between 1–100 μM, accounting for solubility limitations in aqueous media .

Advanced: How can structural modifications enhance the compound’s bioavailability or stability?

Answer:

- Glycosylation: Modify the sugar moiety (e.g., replacing rhamnose with glucuronic acid) to improve water solubility, as seen in structurally related flavones like apigenin 7-O-glucuronide .

- Liposomal encapsulation: Use nanocarriers to enhance cellular uptake in pharmacokinetic studies .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of glycosidic bonds) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values for MMP inhibition) may arise from:

- Glycosidic variability: Differences in sugar composition or stereochemistry across plant sources .

- Assay conditions: Optimize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Validation: Replicate studies using authenticated reference standards (≥98% purity by HPLC) and include positive controls (e.g., doxycycline for MMP inhibition) .

Advanced: What are the challenges in synthesizing this compound?

Answer:

- Synthetic route: Use Koenigs-Knorr glycosylation to attach rhamnose and gentiobiose to apigenin. Protect hydroxyl groups with acetyl or benzyl groups to ensure regioselectivity .

- Purification hurdles: Separate diastereomers via preparative TLC or HPLC due to similar polarity .

- Yield optimization: Adjust reaction time (24–48 hr) and temperature (25–40°C) to balance between completion and side reactions .

Basic: What analytical techniques are critical for quality control in studies involving this compound?

Answer:

- Purity assessment: HPLC with UV detection (λ = 270 nm) and UPLC-QTOF-MS for trace impurities .

- Structural integrity: ¹³C NMR to confirm glycosidic linkages and circular dichroism (CD) for stereochemical validation .

- Quantification: Use external calibration curves with a certified reference standard .

Advanced: How can metabolomics approaches elucidate the compound’s role in plant systems or human metabolism?

Answer:

- Plant metabolomics: Combine LC-MS/MS with molecular networking (e.g., GNPS) to map biosynthetic pathways in Lonicera species .

- Human metabolism: Track metabolites in plasma (e.g., deglycosylated apigenin) using HR-MS and stable isotope labeling .

Advanced: What strategies mitigate cytotoxicity in cell-based assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.